molecular formula C6H3ClN2O3 B13972236 5-Chloro-2-nitro-3-pyridinecarboxaldehyde

5-Chloro-2-nitro-3-pyridinecarboxaldehyde

Cat. No.: B13972236
M. Wt: 186.55 g/mol
InChI Key: QHUQPDAWJBXCAW-UHFFFAOYSA-N
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Description

5-Chloro-2-nitro-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 2nd position, and an aldehyde group at the 3rd position on the pyridine ring

Preparation Methods

The synthesis of 5-Chloro-2-nitro-3-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 5-chloro-3-pyridinecarboxaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 2-nitro-3-pyridinecarboxaldehyde using thionyl chloride or phosphorus pentachloride. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

5-Chloro-2-nitro-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. .

Scientific Research Applications

5-Chloro-2-nitro-3-pyridinecarboxaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

5-Chloro-2-nitro-3-pyridinecarboxaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

IUPAC Name

5-chloro-2-nitropyridine-3-carbaldehyde

InChI

InChI=1S/C6H3ClN2O3/c7-5-1-4(3-10)6(8-2-5)9(11)12/h1-3H

InChI Key

QHUQPDAWJBXCAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)[N+](=O)[O-])Cl

Origin of Product

United States

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